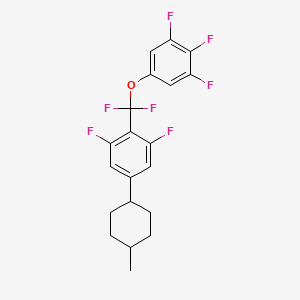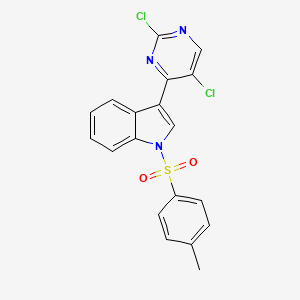
Benzonitrile,3-choro-5-methoxy-4-(trifluoromethoxy)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile,3-chloro-5-methoxy-4-(trifluoromethoxy) is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of a benzonitrile core substituted with chloro, methoxy, and trifluoromethoxy groups. The trifluoromethoxy group is particularly notable for its influence on the compound’s chemical properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile,3-chloro-5-methoxy-4-(trifluoromethoxy) can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-methoxy-4-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the desired benzonitrile . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of benzonitrile derivatives often involves the ammoxidation of toluene derivatives. In this process, the toluene derivative is reacted with ammonia and oxygen at elevated temperatures (400-450°C) to produce the corresponding benzonitrile . This method is scalable and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile,3-chloro-5-methoxy-4-(trifluoromethoxy) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzylamine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted benzonitrile derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzonitrile,3-chloro-5-methoxy-4-(trifluoromethoxy) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of benzonitrile,3-chloro-5-methoxy-4-(trifluoromethoxy) is primarily influenced by its functional groups. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and other interactions with target proteins, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the chloro and methoxy groups.
3-(Trifluoromethyl)benzonitrile: Similar but lacks the chloro and methoxy groups.
4-Methoxybenzonitrile: Similar but lacks the trifluoromethoxy and chloro groups.
Uniqueness
Benzonitrile,3-chloro-5-methoxy-4-(trifluoromethoxy) is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the chloro and methoxy groups provide additional sites for chemical modification and interaction with biological targets.
Eigenschaften
Molekularformel |
C9H5ClF3NO2 |
|---|---|
Molekulargewicht |
251.59 g/mol |
IUPAC-Name |
3-chloro-5-methoxy-4-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C9H5ClF3NO2/c1-15-7-3-5(4-14)2-6(10)8(7)16-9(11,12)13/h2-3H,1H3 |
InChI-Schlüssel |
BGMBMQMBCUKURD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C#N)Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-{1'-[(2r)-2-Hydroxy-3-Methyl-2-(Trifluoromethyl)butanoyl]-4,4'-Bipiperidin-1-Yl}-N,N-Dimethylbenzamide](/img/structure/B15201437.png)




![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)methanesulfonamide](/img/structure/B15201456.png)



![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B15201479.png)




